3,3'-Thiodipropanol
Overview
Description
3,3'-Thiodipropanol is a chemical compound known for its presence in various organic reactions and formulations. It is often studied in the context of its synthesis methods, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of compounds related to 3,3'-Thiodipropanol often involves reactions that incorporate sulfur-containing groups into alcohols or other backbones. While specific synthesis routes for 3,3'-Thiodipropanol are not detailed, similar compounds are synthesized through methods like iodide-catalyzed reactions and Michael addition processes under alkaline conditions. These methods typically feature reactions of aldehydes with thioacids or thioesters, reflecting the potential synthesis pathways for thiodipropanol derivatives (Mampuys et al., 2016).
Molecular Structure Analysis
Molecular structure analysis of 3,3'-Thiodipropanol and related compounds involves examining the arrangement of atoms within the molecule and how this influences its chemical behavior. Structures typically involve sulfur atoms bridging carbon chains, which affects the compound's polarity, reactivity, and interactions with other molecules. Detailed molecular structure studies are conducted using techniques like X-ray diffraction and NMR spectroscopy.
Chemical Reactions and Properties
The chemical reactions of 3,3'-Thiodipropanol derivatives often involve nucleophilic substitution, addition to unsaturated carbon bonds, and reactions where the sulfur atom acts as a nucleophile or electrophile. These reactions are crucial for the synthesis of polymers, pharmaceuticals, and other sulfur-containing organic compounds. The specific reactivity patterns would depend on the surrounding chemical groups and the reaction conditions.
Physical Properties Analysis
Physical properties such as solubility, melting point, boiling point, and density of 3,3'-Thiodipropanol derivatives are determined by their molecular structure, particularly the length of the carbon chain and the presence of the sulfur atom. These properties are crucial for determining the compound's applicability in different solvents and at various temperatures.
Chemical Properties Analysis
The chemical properties of 3,3'-Thiodipropanol include its acidity, reactivity towards nucleophiles and electrophiles, and its behavior in redox reactions. The presence of the sulfur atom significantly influences these properties, making the compound suitable for various organic synthesis applications.
References (Sources)
- (Mampuys et al., 2016) - Discusses the synthesis of secondary thiocarbamates, providing insight into potential synthetic pathways relevant to 3,3'-Thiodipropanol.
Scientific Research Applications
Groundwater Analysis
- Scientific Field : Environmental Chemistry
- Application Summary : 3,3’-Thiodipropanol is used in the determination of thiodiglycol in groundwater . Thiodiglycol is a breakdown product of mustard gas and other related compounds, and its presence in groundwater can indicate contamination from these substances .
- Methods of Application : The procedure involves fortifying samples with 3,3’-Thiodipropanol as a surrogate, then extracting both species using sequential solid-phase extraction with both C18 and Ambersorb 572 columns .
- Results or Outcomes : This method allows for the detection of thiodiglycol in groundwater at low µg/L (ppb) concentrations .
Fluorescence Microscopy
- Scientific Field : Microscopy
- Application Summary : 3,3’-Thiodipropanol is used as a refractive index-matching mounting medium for fluorescence microscopy . The refractive index of the mounting medium is crucial for obtaining clear and accurate images .
- Methods of Application : The refractive index dispersion curve of pH-adjusted 3,3’-Thiodipropanol was experimentally obtained in the visible range and compared to the dispersion curves of commercial and lab-made mounting media . The effects on the fluorescence of commonly used dyes were tested by using 3,3’-Thiodipropanol as a solvent and measuring the relative fluorescence quantum yield of the dyes .
- Results or Outcomes : The study demonstrated the versatility of 3,3’-Thiodipropanol as a refractive index-matching mounting medium for fluorescence microscopy .
Safety And Hazards
3,3’-Thiodipropanol may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. If inhaled, the victim should be moved to fresh air and given artificial respiration if not breathing . In case of skin or eye contact, it should be washed off with soap and plenty of water or flushed with water, respectively . If swallowed, the mouth should be rinsed with water .
Future Directions
properties
IUPAC Name |
3-(3-hydroxypropylsulfanyl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2S/c7-3-1-5-9-6-2-4-8/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQVZZMTKYXEKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CSCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90909836 | |
Record name | 3,3'-Sulfanediyldi(propan-1-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90909836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Thiodipropanol | |
CAS RN |
10595-09-2, 84777-64-0 | |
Record name | 3,3′-Thiobis[1-propanol] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10595-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3'-Thiodipropan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010595092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiodipropanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084777640 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10595-09-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46435 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,3'-Sulfanediyldi(propan-1-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90909836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiodipropanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.421 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,3'-thiodipropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.081 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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